N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide
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Overview
Description
N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide: is a synthetic organic compound characterized by the presence of a thiazole ring, an alkyne group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique functional groups.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, allowing the compound to be used as a probe for labeling and tracking biomolecules. The thiazole ring can interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: Contains an alkyne group and an amine functional group.
2-methylthiazole-4-carboxamide: Contains a thiazole ring and a carboxamide group.
Uniqueness
N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for use in scientific research and industrial applications.
Properties
IUPAC Name |
N-but-3-ynyl-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-3-4-5-10-9(12)8-6-13-7(2)11-8/h1,6H,4-5H2,2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWKUZLOCKWWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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